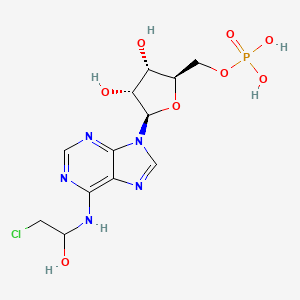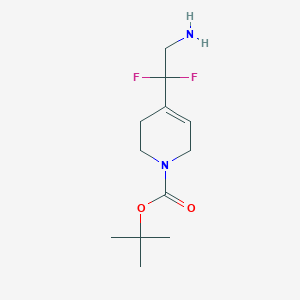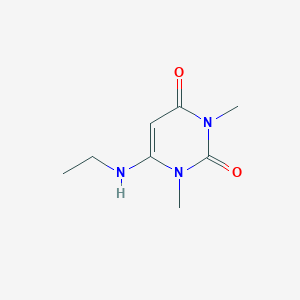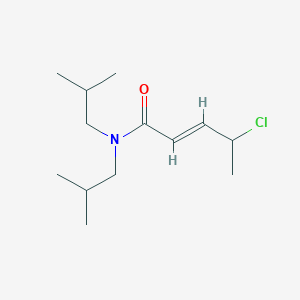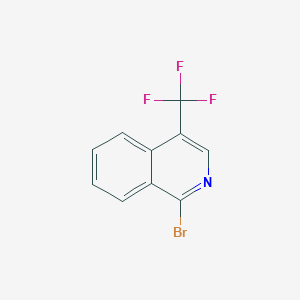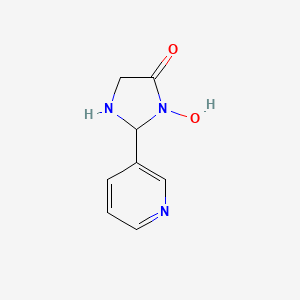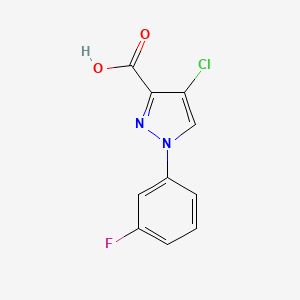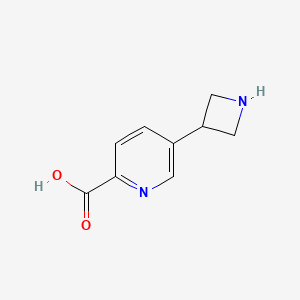
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromene-3-carboxylic acid with sec-butylamine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated its potential as an anti-tumor agent, particularly in the treatment of cervical cancer.
Wirkmechanismus
The mechanism of action of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and activation of caspases. This results in programmed cell death and suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Ethyl 8-sec-butyl-2-oxo-6-(3-oxo-3-p-tolylprop-1-enyl)-2H-chromene-3-carboxylate: This compound also exhibits anti-tumor activity and induces apoptosis in cancer cells.
Methyl 2-oxo-2H-chromene-3-carboxylate: Known for its use in organic synthesis and potential biological activities.
6-Chloro-2H-chromene-3-carbonyl chloride: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H19NO4 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
[2-(butan-2-ylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-3-11(2)17-15(18)10-21-16(19)13-8-12-6-4-5-7-14(12)20-9-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NEZQFYAHJKEAAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





